Cas no 2248339-69-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate
- EN300-6523269
- 2248339-69-5
-
- インチ: 1S/C22H20N2O5/c1-13-14(2)23(10-11-28-3)19-9-8-15(12-18(13)19)22(27)29-24-20(25)16-6-4-5-7-17(16)21(24)26/h4-9,12H,10-11H2,1-3H3
- InChIKey: FSIICZPRTRONLX-UHFFFAOYSA-N
- ほほえんだ: O(C)CCN1C(C)=C(C)C2C=C(C(=O)ON3C(C4C=CC=CC=4C3=O)=O)C=CC1=2
計算された属性
- せいみつぶんしりょう: 392.13722174g/mol
- どういたいしつりょう: 392.13722174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 644
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 77.8Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6523269-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate |
2248339-69-5 | 95.0% | 0.5g |
$507.0 | 2025-03-14 | |
Enamine | EN300-6523269-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate |
2248339-69-5 | 95.0% | 10.0g |
$2269.0 | 2025-03-14 | |
Enamine | EN300-6523269-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate |
2248339-69-5 | 95.0% | 0.1g |
$464.0 | 2025-03-14 | |
Enamine | EN300-6523269-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate |
2248339-69-5 | 95.0% | 2.5g |
$1034.0 | 2025-03-14 | |
Enamine | EN300-6523269-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate |
2248339-69-5 | 95.0% | 5.0g |
$1530.0 | 2025-03-14 | |
Enamine | EN300-6523269-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate |
2248339-69-5 | 95.0% | 0.05g |
$443.0 | 2025-03-14 | |
Enamine | EN300-6523269-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate |
2248339-69-5 | 95.0% | 0.25g |
$485.0 | 2025-03-14 | |
Enamine | EN300-6523269-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate |
2248339-69-5 | 95.0% | 1.0g |
$528.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate (CAS No. 2248339-69-5)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate, with the CAS number 2248339-69-5, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindoles and indoles, which are known for their diverse biological activities and therapeutic potential.
The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate is characterized by the presence of a central isoindole core linked to an indole moiety through a carboxylate ester bond. The substitution pattern, particularly the presence of a methoxyethyl group and dimethyl groups, imparts unique chemical and biological properties to this compound. These structural features are crucial for its potential as a lead molecule in drug discovery.
Recent studies have highlighted the pharmacological activities of compounds with similar structural motifs. For instance, isoindoles have been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. The methoxyethyl substitution on the indole ring can enhance the lipophilicity and bioavailability of the compound, making it more suitable for in vivo applications. Additionally, the dimethyl groups on the indole ring can influence the conformational flexibility and binding affinity to target proteins.
In the context of medicinal chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate has been investigated for its potential as a modulator of various biological pathways. One notable area of research is its interaction with enzymes involved in metabolic disorders. Studies have shown that compounds with similar structures can inhibit key enzymes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), which are implicated in lipid metabolism and insulin resistance.
Beyond metabolic disorders, there is growing interest in exploring the neuroprotective properties of isoindoles and indoles. Research has demonstrated that these compounds can protect neuronal cells from oxidative stress and neurodegeneration. The presence of a methoxyethyl group in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate may enhance its ability to cross the blood-brain barrier, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthetic route to produce 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate involves multiple steps and requires precise control over reaction conditions to ensure high yield and purity. One common approach is to start with an appropriate indole derivative and undergo a series of functional group manipulations to introduce the desired substituents. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high efficiency and selectivity.
In terms of safety and handling, it is important to note that while 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed during its synthesis and use. Proper personal protective equipment (PPE) should be worn at all times to minimize exposure risks.
To further advance the understanding of this compound's biological activities and therapeutic potential, ongoing research is focusing on optimizing its pharmacokinetic properties through structural modifications. Computational methods such as molecular docking and molecular dynamics simulations are being used to predict binding modes and interactions with target proteins. These insights will guide the design of more potent and selective analogs for preclinical testing.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 1-(2-methoxyethyl)-2,3-dimethyl - 1 H - indole - 5 - carboxylate (CAS No . 2 48 8 - - ) represents an exciting area of research in medicinal chemistry. Its unique structural features and promising biological activities make it a valuable lead compound for developing novel therapeutics targeting metabolic disorders and neurodegenerative diseases. Continued investigation into its synthesis, biological evaluation, and optimization will undoubtedly contribute to advancements in drug discovery and development.
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